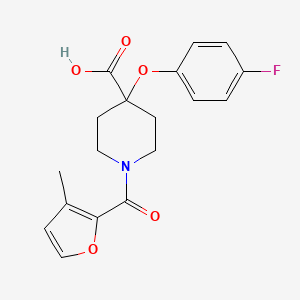![molecular formula C17H17NO3 B5311557 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5311557.png)
3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, also known as PDP, is a synthetic compound that belongs to the family of benzamides. It has been extensively studied for its potential therapeutic applications in various fields, including cancer treatment, neurodegenerative diseases, and inflammation.
Mechanism of Action
The mechanism of action of 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide induces apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF). In neurodegenerative diseases, 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide also inhibits inflammation by reducing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Biochemical and Physiological Effects:
3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been shown to have several biochemical and physiological effects. In cancer cells, 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide induces apoptosis and inhibits angiogenesis. In neurodegenerative diseases, 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been shown to have analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide in lab experiments include its potential therapeutic applications in various fields, its ability to induce apoptosis and inhibit angiogenesis in cancer cells, and its ability to reduce oxidative stress and inflammation in neurodegenerative diseases. The limitations of using 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide in lab experiments include the lack of understanding of its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide. One direction is to further investigate its mechanism of action and potential side effects. Another direction is to study its potential therapeutic applications in other fields, such as cardiovascular diseases and autoimmune diseases. Additionally, the development of 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide analogs with improved potency and selectivity could lead to the discovery of new drugs with therapeutic potential.
Synthesis Methods
The synthesis of 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide involves the reaction of 3-methoxy-4-hydroxybenzoic acid with 3-phenyl-2-propen-1-ol in the presence of a catalyst such as sulfuric acid. The resulting product is then converted to 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide through the reaction with thionyl chloride and ammonia.
Scientific Research Applications
3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been studied for its potential therapeutic applications in various fields. In cancer treatment, 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Inflammation is a common factor in many diseases, and 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
3-methoxy-4-[(E)-3-phenylprop-2-enoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-20-16-12-14(17(18)19)9-10-15(16)21-11-5-8-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H2,18,19)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTISZPREUYJGB-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)N)OCC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C(=O)N)OC/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide](/img/structure/B5311479.png)
![N-{2-[4-(dimethylamino)phenyl]ethyl}-2-furamide hydrochloride](/img/structure/B5311505.png)
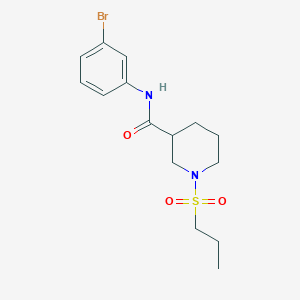
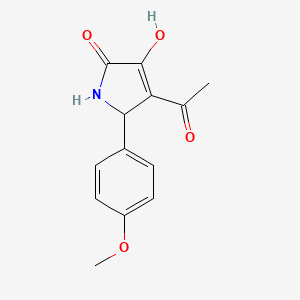
![methyl ({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5311531.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(1-methyl-1H-indol-2-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5311534.png)
![3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5311539.png)
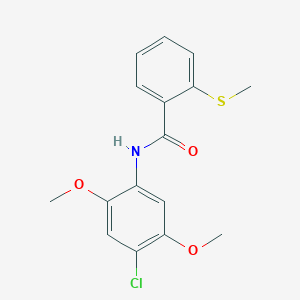
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(3-isoxazolylcarbonyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5311558.png)
![3-[({1-[(methylsulfonyl)acetyl]piperidin-3-yl}oxy)methyl]pyridine](/img/structure/B5311577.png)
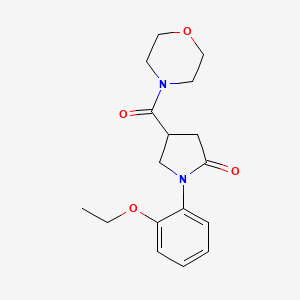
![N~1~,N~3~-dimethyl-N~3~-(methylsulfonyl)-N~1~-[(3-methyl-2-thienyl)methyl]-beta-alaninamide](/img/structure/B5311588.png)
![methyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5311594.png)
